1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
CAS No.: 108647-88-7
Cat. No.: VC0028758
Molecular Formula: C₂₀H₂₀O₆
Molecular Weight: 356.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108647-88-7 |
---|---|
Molecular Formula | C₂₀H₂₀O₆ |
Molecular Weight | 356.37 |
IUPAC Name | [(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |
SMILES | COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is characterized by a ribofuranose sugar scaffold modified with specific functional groups that contribute to its chemical versatility and pharmaceutical applications.
Basic Chemical Information
The compound has the following fundamental chemical properties:
Property | Value |
---|---|
CAS Number | 108647-88-7 |
Molecular Formula | C₂₀H₂₀O₆ |
Molecular Weight | 356.37 g/mol |
IUPAC Name | [(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Structure | Ribofuranose ring with methoxy group at C-1 position, benzoyl groups at C-3 and C-5 positions |
Structural Identifiers
For research and database purposes, the compound is indexed using the following structural identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |
InChI Key | FKSXOZQTBMQUJG-MYFVLZFPSA-N |
Canonical SMILES | COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES | COC1CC@@HOC(=O)C3=CC=CC=C3 |
Physical Properties
The physical characteristics of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose are integral to understanding its behavior in various research applications:
Property | Description |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in common organic solvents (dichloromethane, chloroform, acetone) |
Stability | Relatively stable at room temperature; sensitive to acidic hydrolysis |
Synthetic Methodologies
Laboratory Synthesis
The synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose involves a multi-step process that employs strategic protection and modification of functional groups.
Protection of Hydroxyl Groups
The initial stage involves the protection of specific hydroxyl groups on the ribofuranose structure:
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The hydroxyl groups at positions C-3 and C-5 are protected using benzoyl chloride in the presence of a base, typically pyridine.
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This reaction produces 3,5-di-O-benzoylribofuranose, which serves as a key intermediate.
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The reaction is typically conducted under anhydrous conditions to prevent side reactions.
Methoxylation Reaction
Following protection of the hydroxyl groups:
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The protected ribofuranose undergoes methoxylation using methyl iodide and a strong base like sodium hydride.
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This step introduces the methoxy group at the C-1 position, which is crucial for the compound's function in subsequent applications.
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The reaction conditions require careful temperature control and exclusion of moisture.
Selective Deprotection
The final synthetic step involves selective deprotection:
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The 2-position hydroxyl group undergoes selective deprotection while maintaining the benzoyl groups at the C-3 and C-5 positions.
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This selective modification provides the final compound with its characteristic functional group pattern.
Industrial Production Methods
For large-scale synthesis, industrial methods employ similar chemical approaches with optimizations for efficiency and yield:
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Continuous flow reactors replace batch processes to improve reaction consistency and reduce production time.
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Automated processes ensure precise reagent addition and temperature control.
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Modified purification techniques, such as crystallization instead of chromatography, enhance scalability.
Chemical Reactivity
Oxidation Reactions
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose can undergo various oxidation reactions:
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Oxidation using chromium trioxide can convert hydroxyl groups to carbonyl functionalities.
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Potassium permanganate oxidation may result in the formation of carboxylic acids.
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These oxidation reactions typically occur in organic solvents like dichloromethane under controlled conditions.
Reduction Reactions
The compound also participates in reduction reactions:
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Lithium aluminum hydride can reduce ester groups to alcohols.
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Selective reduction of specific functional groups is possible with milder reducing agents.
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The outcome of reduction reactions depends on the reagent choice and reaction conditions.
Substitution Reactions
Nucleophilic substitution reactions represent another important aspect of this compound's reactivity:
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The methoxy group at C-1 can be substituted by various nucleophiles, making it a versatile glycosyl donor.
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Benzoyl groups may undergo transesterification under appropriate conditions.
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These substitution reactions are crucial for incorporating the compound into more complex structures.
Reaction Conditions and Products
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Oxidation | CrO₃, KMnO₄ | Dichloromethane, 0-25°C | Carbonyl derivatives, carboxylic acids |
Reduction | LiAlH₄, NaBH₄ | THF, -78°C to RT | Alcohols, partially reduced derivatives |
Substitution | Nucleophiles, acids | Varied solvents, catalysts | Nucleoside analogs, modified ribofuranose derivatives |
Applications in Scientific Research
Pharmaceutical Intermediates
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose serves as a crucial intermediate in pharmaceutical synthesis:
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It provides a modified sugar scaffold for the creation of nucleoside analogs with potential therapeutic properties.
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The compound's ability to undergo selective modifications makes it valuable in constructing complex pharmaceutical molecules.
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Research into antiviral and anticancer agents frequently utilizes this compound as a building block.
Chemical Biology Applications
In the field of chemical biology, the compound finds application in:
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Studies involving nucleoside analogs and their interactions with biological systems.
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Research on modified nucleic acids and their properties.
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Investigations into carbohydrate chemistry and glycobiology.
Industrial Applications
The industrial utility of this compound extends to:
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Production of fine chemicals for specialized applications.
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Development of pharmaceuticals requiring modified sugar components.
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Research tool in advanced synthetic chemistry applications.
Biological Activity and Mechanism of Action
Function in Nucleoside Analogs
The primary biological relevance of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose relates to its incorporation into nucleoside analogs:
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When incorporated into nucleoside structures, it can create compounds that mimic natural nucleosides but with altered properties.
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These modified nucleosides can interact with enzymes involved in nucleic acid metabolism.
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The presence of benzoyl groups enhances membrane permeability of resulting nucleoside analogs.
Antiviral Applications
Research has indicated potential antiviral applications:
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Nucleoside analogs derived from this compound can interfere with viral replication processes.
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The methoxy and benzoyl groups enhance stability and facilitate interaction with viral enzymes.
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These interactions may disrupt normal viral cellular processes, providing therapeutic effects.
Anticancer Activity
Studies have explored anticancer applications:
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Derivatives of this compound can interfere with DNA synthesis in cancer cells.
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This interference may lead to chain termination during replication, disrupting cancer cell proliferation.
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The structural modifications can be optimized to target specific cancer cell mechanisms.
Structure-Activity Relationships
Structural Feature | Contribution to Activity |
---|---|
Methoxy group at C-1 | Enhances stability, provides leaving group capability in glycosylation reactions |
Benzoyl groups at C-3, C-5 | Improve lipophilicity, protect key hydroxyl groups, enhance cellular uptake |
2-Deoxy structure | Creates specific interaction patterns with target enzymes |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy provides detailed structural information:
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¹H NMR typically shows characteristic signals for:
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Benzoyl aromatic protons in the range of δ 7.3-8.1 ppm
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Methoxy singlet at approximately δ 3.4 ppm
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Sugar ring protons with distinctive coupling patterns
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¹³C NMR reveals:
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Benzoyl carbonyl carbons at approximately δ 165 ppm
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Anomeric carbon at around δ 100 ppm
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Aromatic carbons in the range of δ 128-133 ppm
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Two-dimensional NMR techniques:
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COSY experiments help assign proton-proton correlations
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HSQC and HMBC experiments establish carbon-proton connectivities
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These techniques collectively confirm the compound's structure
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Mass Spectrometric Analysis
Mass spectrometry provides molecular weight confirmation and fragmentation patterns:
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ESI-MS typically shows characteristic peaks:
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Molecular ion peak [M+Na]⁺ corresponding to the calculated molecular weight
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Fragment ions resulting from cleavage of benzoyl and methoxy groups
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) serves as a primary method for purity assessment:
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Reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases typically achieves good separation.
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Purity standards exceeding 95% are generally required for research applications.
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Retention time comparisons with standards confirm identity.
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose:
Compound | Key Differences | Impact on Properties/Activity |
---|---|---|
1-Methoxy-2-deoxy-3,5-di-O-p-chlorobenzoylribofuranose | p-Chlorobenzoyl groups instead of benzoyl groups | Altered reactivity and increased lipophilicity |
1-Methoxy-2-deoxy-3,5-di-O-acetylribofuranose | Acetyl groups in place of benzoyl groups | Different chemical properties, reduced lipophilicity |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose | Fluorine at C-2 position, benzoyl at C-1 | Different reactivity profile, potential for PET imaging applications |
Uniqueness of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
The distinctive features of this compound include:
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Specific pattern of functional group substitution that balances reactivity and stability.
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Combination of methoxy and benzoyl groups that provides unique chemical properties.
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These structural features make it particularly suitable for nucleoside analog synthesis and related applications.
Research Methodologies and Technical Considerations
Optimal Reaction Conditions
Research into optimal conditions for working with this compound has revealed:
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Benzoylation reactions perform best using benzoyl chloride (1.5-2.0 equivalents) in anhydrous pyridine or dichloromethane under inert atmosphere.
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Addition of catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency.
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Reaction monitoring via TLC ensures complete conversion while minimizing side reactions.
Purification Techniques
Effective purification strategies include:
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Silica gel chromatography using hexane/ethyl acetate gradients provides good separation.
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For larger scale preparations, recrystallization from ethanol/water systems can be more efficient than column chromatography.
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Purity assessment via analytical HPLC confirms successful purification.
Stability Considerations
Important considerations for handling and storage include:
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The compound shows good stability when stored at -20°C under inert atmosphere.
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Storage in anhydrous conditions prevents hydrolysis of benzoyl groups.
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Decomposition typically begins at temperatures above 150°C as determined by thermal analysis.
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